molecular formula C13H12O2 B1630766 (2-Phenoxyphenyl)methanol CAS No. 13807-84-6

(2-Phenoxyphenyl)methanol

Cat. No.: B1630766
CAS No.: 13807-84-6
M. Wt: 200.23 g/mol
InChI Key: VMZBMTWFHYYOIN-UHFFFAOYSA-N
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Description

It is a white solid that is soluble in alcohol and ether solvents but insoluble in water . This compound is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

(2-Phenoxyphenyl)methanol is utilized in various fields of scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: (2-Phenoxyphenyl)methanol can be synthesized through several methods. One common approach involves the reduction of (2-phenoxyphenyl)methanone using sodium borohydride in methanol. The reaction typically proceeds at room temperature and yields the desired alcohol .

Industrial Production Methods: In industrial settings, this compound can be produced by the catalytic hydrogenation of (2-phenoxyphenyl)methanone. This process involves the use of a palladium catalyst under hydrogen gas at elevated pressures and temperatures .

Chemical Reactions Analysis

Types of Reactions: (2-Phenoxyphenyl)methanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to (2-phenoxyphenyl)methanone using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to (2-phenoxyphenyl)methane using strong reducing agents like lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in dry ether at low temperatures.

    Substitution: Thionyl chloride in the presence of pyridine at room temperature.

Major Products Formed:

    Oxidation: (2-Phenoxyphenyl)methanone.

    Reduction: (2-Phenoxyphenyl)methane.

    Substitution: (2-Phenoxyphenyl)chloromethane.

Mechanism of Action

The mechanism of action of (2-Phenoxyphenyl)methanol involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular membranes, altering their properties and affecting cellular processes .

Comparison with Similar Compounds

    Phenoxyethanol: An antiseptic and preservative with similar structural features but different applications.

    Benzyl Alcohol: A simpler alcohol with a benzene ring, used as a solvent and preservative.

    (2-Phenylethanol): An alcohol with a phenyl group, used in fragrances and as a flavoring agent.

Uniqueness: (2-Phenoxyphenyl)methanol is unique due to its dual aromatic rings connected by a methanol group, which imparts distinct chemical properties and reactivity compared to other similar compounds .

Properties

IUPAC Name

(2-phenoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2/c14-10-11-6-4-5-9-13(11)15-12-7-2-1-3-8-12/h1-9,14H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMZBMTWFHYYOIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 2-phenoxybenzoic acid (20.8 g) in tetrahydrofuran (400 ml), 14.6 ml of borane-tetrahydrofuran complex (1M tetrahydrofuran solution) was added, and the reaction solution was stirred at 50° C. for 4 hours. The reaction solution was cooled, then water was added, and the mixture was extracted with chloroform. The combined organic layers were washed with 1N aqueous sodium hydroxide and dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure to afford the title compound as a colorless oil.
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Synthesis routes and methods II

Procedure details

A 1.0 M solution of lithium aluminum hydride in THF (25 ml, 25 mmol) was added to a solution of crude 2-phenoxybenzoic acid methyl ester (5.23 g, 22.9 mmol) in THF. The reaction mixture was stirred for 2.5 hours at room temperature. Methanol (10 ml) was added carefully. THF (50 ml) was added. Magnesium sulphate was added. The solids were filtered off. The solvent was removed in vacuo. The crude product was purified by flash chromatography on silica (90 g), using ethyl acetate/heptane (1:1) as eluent, to give 4.08 g of 2-phenoxybenzylalcohol.
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Synthesis routes and methods III

Procedure details

A 1 M solution of borane-tetrahydrofuran complex (30 ml) was added dropwise to a stirred solution of 2-phenoxybenzoic acid (5.35 g) in dry THF (50 ml), cooled to 0° C. (effervescence). Following the addition, the mixture was stirred at 0° C. for 15 minutes, then at room temperature for 1.5 hours. It was poured into water and extracted with ether. The extracts were washed successively with water, aqueous sodium bicarbonate, aqueous sodium carbonate, then dried and concentrated under reduced pressure to give 2-phenoxybenzyl alcohol (4.83 g, 97%) as a colourless oil.
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Synthesis routes and methods IV

Procedure details

2-Phenoxybenzoic acid (2.5 g, 11.7 mmol) was dissolved in THF and added dropwise over 15 min to a solution of lithium aluminum hydride (443 mg, 11.7 mmol) in THF. After 5 min, water (0.44 mL) was added slowly, followed by 15% aqueous NaOH (0.44 mL) and water (1.33 mL). The solid was removed by vacuum filtration and the filtrate was concentrated to give the title compound (2.1 g, 90%).
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Yield
90%

Synthesis routes and methods V

Procedure details

Add 2-Phenoxy-benzoic acid (1 g, 4.67 mmol), in several portions, to a suspension of Lithium aluminium hydride (372 mg, 9.33 mmol) in dry THF (20 ml) at room temperature and stir. After 1 h, add aqueous 1M HCl dropwise carefully, then pour into H2O and extract three times with Et2O. Combine the organic phases, dry over Na2SO4 and concentrate at vacuum to yield pure (2-Phenoxy-phenyl)-methanol as courless oil. Add aqueous concentrated HBr (16 ml) to a solution of (2-Phenoxy-phenyl)-methanol (900 mg, 4.5 mmol) in CH2Cl2 (5 ml) and stir at room temperature. After 1 h. separate the organic phase and wash the aqueous one with CH2Cl2. Combine organic phases, wash with H2, dry over Na2SO4 and concentrate at vacuum to obtain a residue. Purify the residue by column chromatography on silica gel eluting with hexane:CH2Cl2, 2:1 to afford 1-Bromomethyl-2-phenoxy-benzene as colourless oil. 1H-NMR (CDCl3, 200 MHz): δ 7.44-7.01 (m, 8H), 6.84 (d, J=1.2 and 8.0 Hz, 1H), 4.60 (s, 2H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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